[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid benzyl ester
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Overview
Description
[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid benzyl ester: is a complex organic compound that belongs to the class of carbamates This compound is characterized by its unique structure, which includes a pyrrolidine ring, an amino-acetyl group, and a benzyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid benzyl ester typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolidine ring, followed by the introduction of the amino-acetyl group. The final step involves the esterification of the carbamic acid with benzyl alcohol under acidic conditions. The reaction conditions often require the use of catalysts such as hydrochloric acid or sulfuric acid to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino-acetyl group, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can target the carbonyl group in the carbamic acid moiety, potentially yielding alcohol derivatives.
Substitution: The benzyl ester group can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted carbamates with various nucleophiles.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of complex molecules with potential biological activity.
Biology: In biological research, it is studied for its potential as an enzyme inhibitor, particularly in the context of protease inhibition.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of [1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalytic activity. This inhibition can modulate various biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
- [1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid phenyl ester
- [1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid ethyl ester
Comparison: Compared to its analogs, [1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid benzyl ester exhibits unique properties due to the presence of the benzyl ester group. This group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and increasing its bioavailability. Additionally, the benzyl group can influence the compound’s binding affinity to molecular targets, thereby modulating its biological activity.
Properties
IUPAC Name |
benzyl N-[[1-(2-aminoacetyl)pyrrolidin-3-yl]methyl]-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-18(10-14-7-8-19(11-14)15(20)9-17)16(21)22-12-13-5-3-2-4-6-13/h2-6,14H,7-12,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLQHUDSRJMXLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCN(C1)C(=O)CN)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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